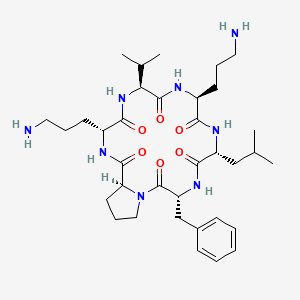

Gramicidin J2

Description

Gramicidin J2 is a cyclic decapeptide antibiotic structurally and functionally homologous to Gramicidin S and J1, as indicated by biosynthetic and identity studies . Produced by Streptomyces species, it belongs to the gramicidin family, which includes linear (e.g., Gramicidin A, B, C, and D) and cyclic variants. This compound’s exact biological role and clinical applications remain less characterized compared to Gramicidin S, but its structural homology suggests shared antimicrobial properties .

Properties

CAS No. |

484-41-3 |

|---|---|

Molecular Formula |

C35H56N8O6 |

Molecular Weight |

684.9 g/mol |

IUPAC Name |

(3R,6R,9S,12S,15R,18S)-9,15-bis(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C35H56N8O6/c1-21(2)19-26-32(46)41-27(20-23-11-6-5-7-12-23)35(49)43-18-10-15-28(43)33(47)38-25(14-9-17-37)31(45)42-29(22(3)4)34(48)39-24(13-8-16-36)30(44)40-26/h5-7,11-12,21-22,24-29H,8-10,13-20,36-37H2,1-4H3,(H,38,47)(H,39,48)(H,40,44)(H,41,46)(H,42,45)/t24-,25+,26+,27+,28-,29-/m0/s1 |

InChI Key |

WFNWVXVVJCQFTO-ZUTQKEBKSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramicidin J2 can be synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise assembly of amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The final cyclization step is often achieved using high-dilution techniques to promote intramolecular cyclization over intermolecular polymerization .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Gramicidin J2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.

Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with modified properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Various amino acid derivatives and coupling reagents under mild conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Introduction to Gramicidin J2

This compound is a member of the gramicidin family, which are linear peptide antibiotics derived from the bacterium Bacillus brevis. These compounds are known for their ability to form ion channels in cellular membranes, disrupting ion gradients and exhibiting antibacterial properties. This compound, specifically, has garnered attention for its potential applications in various fields, including microbiology, pharmaceuticals, and biotechnology.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of Gram-positive bacteria. Its mechanism involves the formation of ion channels that disrupt the membrane potential, leading to cell death. Research indicates that modifications to the gramicidin structure can enhance its selectivity and reduce cytotoxicity towards mammalian cells, addressing one of the major limitations of traditional gramicidins .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Bacillus subtilis | 1.0 µg/mL | |

| Listeria monocytogenes | 0.25 µg/mL |

Drug Delivery Systems

This compound has potential applications in drug delivery systems, particularly for encapsulating and delivering therapeutic agents across biological membranes. Its ability to form pores can facilitate the transport of drugs into cells, enhancing the efficacy of treatments for conditions such as cancer and bacterial infections .

Case Study: Dendritic Nanoparticles with this compound

A study explored the use of dendritic nanoparticles modified with this compound to improve drug delivery to macrophages for tuberculosis treatment. The results indicated enhanced uptake of rifampicin when delivered via these nanoparticles, showcasing the potential for targeted therapy .

Biotechnology Applications

In biotechnology, this compound can be utilized in various applications such as biosensors and bioengineering. Its ion channel-forming ability is leveraged in the development of biosensors that detect changes in ionic concentrations, which can be critical for monitoring cellular activities or environmental conditions .

Table 2: Applications of this compound in Biotechnology

| Application | Description | Reference |

|---|---|---|

| Biosensors | Detects ionic changes in biological systems | |

| Bioengineering | Used to create synthetic membranes | |

| Drug Delivery | Encapsulation and targeted delivery of drugs |

Pharmaceutical Development

The pharmaceutical industry is exploring this compound as a template for developing new antibiotics that can overcome resistance mechanisms in bacteria. The ability to modify its structure allows researchers to tailor its properties for specific therapeutic needs .

Case Study: Development of Gramicidin Analogues

Research focused on synthesizing analogues of this compound with altered activity profiles has shown promise in creating compounds that retain antibacterial efficacy while minimizing cytotoxic effects on human cells . This approach could lead to new treatments for resistant bacterial infections.

Mechanism of Action

Gramicidin J2 exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions and molecules, ultimately causing cell death. The compound specifically targets the lipid bilayer, making it effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Structural Comparison

Gramicidin J2, S, and J1 are cyclic decapeptides with molecular weights ranging between 1,141–1,169 Da, depending on amino acid composition and post-translational modifications . In contrast, linear gramicidins (e.g., Gramicidin D, a mixture of A, B, and C) are pentadecapeptides (15 amino acids) with higher molecular weights (~1,881–1,909 Da) . The cyclic structure of J2 confers rigidity and resistance to enzymatic degradation, whereas linear gramicidins adopt helical conformations in lipid bilayers, enabling cation channel formation .

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Functional and Mechanistic Differences

- Membrane Interaction: this compound/S: Cyclic decapeptides disrupt lipid bilayers via detergent-like effects or pore formation, altering membrane permeability without forming stable ion channels . Linear Gramicidins (A/D): Form dimeric channels that transport monovalent cations (e.g., Na⁺, K⁺). Their activity depends on bilayer thickness and lipid composition; thicker membranes reduce dimerization efficiency . For example, Gramicidin A (gA) exhibits higher dimerization potency than Gramicidin D (gD) in bilayers of varying thickness .

- Therapeutic Efficacy: Gramicidin S: Limited clinical success due to toxicity and incomplete microbial eradication, often necessitating adjunct therapies (e.g., sulfonamides) . Gramicidin D/A: Used topically for infections and as permeation enhancers. Pretreatment with Gramicidin D increases benzoic acid permeation through skin by 74% (18.89 vs.

- Biophysical Properties: Cyclic gramicidins (J2/S) exhibit lower aqueous solubility and stronger membrane partitioning compared to linear variants .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural identity and purity of Gramicidin J2?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for resolving the peptide backbone and side-chain conformations. Mass spectrometry (MS) via MALDI-TOF or ESI confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures purity ≥95%. Infrared (IR) spectroscopy validates functional groups (e.g., amide bonds). For novel derivatives, X-ray crystallography provides atomic-resolution structural data .

Q. Which in vitro models are appropriate for assessing this compound’s antimicrobial efficacy, and how should controls be designed?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution per CLSI guidelines. Include positive controls (e.g., vancomycin) and solvent controls (e.g., DMSO ≤1%). Time-kill kinetics (0–24 hrs) quantify bactericidal vs. bacteriostatic effects. For cytotoxicity, parallel mammalian cell lines (e.g., HEK-293) assess selectivity indices (SI = IC₅₀ mammalian cells / MIC bacterial cells) .

Q. How should researchers validate the reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Publish step-by-step protocols with exact reaction conditions (temperature, pH, solvent ratios, catalysts). Share raw spectral data (NMR, MS) in supplementary materials. Cross-validate via interlaboratory studies, ensuring independent replication of ≥3 batches. Use standardized reference materials (e.g., commercially available Gramicidin D) for benchmarking .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported cytotoxicity profiles of this compound across studies?

- Methodological Answer :

- Variable Control : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes), culture media, and exposure times.

- Assay Validation : Use ATP-based viability assays (e.g., CellTiter-Glo®) alongside propidium iodide staining for apoptosis/necrosis differentiation.

- Data Normalization : Report cytotoxicity relative to positive controls (e.g., cisplatin) and solvent baselines.

- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 studies, accounting for heterogeneity via I² statistics .

Q. How can researchers optimize the solid-phase synthesis of this compound to minimize epimerization and improve yield?

- Methodological Answer :

- Coupling Reagents : Use HATU/Oxyma Pure over DCC/HOBt to reduce racemization.

- Resin Selection : Employ low-loading Wang resin (0.3–0.6 mmol/g) for steric flexibility.

- Temperature Control : Conduct couplings at 4°C with microwave-assisted heating (50°C, 10 min).

- Analytical Monitoring : Track epimerization via chiral HPLC (Chiralpak® IA column) and adjust protecting groups (e.g., Fmoc-Dpg-OH for β-branched residues) .

Q. What integrated biophysical approaches elucidate this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of model membranes (e.g., DMPC/DMPG) to assess membrane disruption.

- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify changes in bilayer fluidity.

- Molecular Dynamics (MD) Simulations : Apply CHARMM36 force fields to model ion channel formation over 100-ns trajectories.

- Electrophysiology : Single-channel recordings (e.g., planar lipid bilayers) quantify conductance (pS) and open probability .

Data Contradiction and Validation

Q. How should conflicting reports about this compound’s ion selectivity (Na⁺ vs. K⁺) be addressed?

- Methodological Answer :

- Experimental Replication : Use identical buffer conditions (e.g., 150 mM NaCl/KCl, pH 7.4) and voltage-clamp settings (-60 mV to +60 mV).

- Ion Competition Assays : Test permeability ratios (PNa/PK) via bi-ionic potentials.

- Structural Analysis : Compare NMR-derived pore diameters with hydrated ion radii. Discrepancies may arise from protonation state differences (e.g., pH 5 vs. 7) .

Methodological Tables

| Research Aspect | Recommended Techniques | Key Considerations | References |

|---|---|---|---|

| Structural Characterization | NMR, X-ray crystallography, HPLC-MS | Purity ≥95%; deposit data in public repositories | |

| Antimicrobial Activity | MIC assays, time-kill kinetics, SEM imaging | CLSI compliance; include solvent controls | |

| Membrane Interactions | DSC, fluorescence anisotropy, MD simulations | Use model bilayers (e.g., DMPC/cholesterol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.